4-(2,2-Dimethylpropanoyl)-4H-1,2,4-triazole-3-carboxamide
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Overview
Description
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science . The unique structure of 1,2,4-triazoles allows them to form a variety of non-covalent bonds with enzymes and receptors, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-amino-1,2,4-triazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives, including 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide, often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with hydrogenated triazole rings.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition or activation of various enzymes . This interaction can result in antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug with a 1,2,4-triazole moiety.
Ribavirin: An antiviral medication with a triazole structure.
Uniqueness
4-Pivaloyl-4H-1,2,4-triazole-3-carboxamide is unique due to its pivaloyl group, which enhances its lipophilicity and stability. This structural feature can improve the compound’s bioavailability and efficacy in various applications .
Biological Activity
4-(2,2-Dimethylpropanoyl)-4H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a 1,2,4-triazole ring substituted with a carboxamide and a dimethylpropanoyl group. The synthesis typically involves multi-step reactions starting from simpler triazole derivatives. While specific synthesis pathways for this compound may vary, they often include the formation of the triazole ring followed by acylation with 2,2-dimethylpropanoyl chloride.
Anticancer Activity
Research has shown that various 1,2,4-triazole derivatives exhibit significant anticancer properties. The presence of the triazole moiety allows for interactions with key proteins involved in cancer signaling pathways. For instance:
- Mechanism of Action : Studies suggest that triazole derivatives can act as inhibitors of enzymes like PDK1 and MEK1, which are crucial in cancer cell proliferation and survival .
- Case Study : A related compound demonstrated cytotoxic effects against the HT-29 colorectal cancer cell line with IC50 values in the micromolar range . This suggests that this compound may also possess similar properties.
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. The ability to inhibit various pathogens makes them valuable in treating infections:
- In Vitro Studies : Compounds bearing the triazole scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Triazoles have been investigated for their anti-inflammatory effects:
- Mechanism : The ability to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases. The structure of the triazole allows for interactions with inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazoles:
Substituent | Effect on Activity |
---|---|
Dimethylpropanoyl group | Enhances lipophilicity and cellular uptake |
Carboxamide functionality | Increases hydrogen bonding potential |
Triazole ring | Essential for interaction with target proteins |
Research Findings
Recent studies have focused on evaluating the biological activity of various 1,2,4-triazole derivatives:
Properties
CAS No. |
62735-37-9 |
---|---|
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O2/c1-8(2,3)7(14)12-4-10-11-6(12)5(9)13/h4H,1-3H3,(H2,9,13) |
InChI Key |
KHWQKZBBMSHTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=NN=C1C(=O)N |
Origin of Product |
United States |
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